molecular formula C23H22N4O2S B12930348 Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)- CAS No. 84484-05-9

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-

Cat. No.: B12930348
CAS No.: 84484-05-9
M. Wt: 418.5 g/mol
InChI Key: KWOAHEXWZNESDY-UHFFFAOYSA-N
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Description

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a benzimidazole moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 4-(1H-benzimidazol-2-ylmethoxy)aniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds with similar thiourea structures but different substituents.

    Benzimidazole derivatives: Compounds featuring the benzimidazole moiety with various functional groups.

Uniqueness

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- is unique due to its specific combination of the benzimidazole and thiourea moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

84484-05-9

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C23H22N4O2S/c1-2-28-18-11-7-16(8-12-18)24-23(30)25-17-9-13-19(14-10-17)29-15-22-26-20-5-3-4-6-21(20)27-22/h3-14H,2,15H2,1H3,(H,26,27)(H2,24,25,30)

InChI Key

KWOAHEXWZNESDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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